
4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a compound with the following chemical formula:
- It contains a cyclohexene ring with a carboxylic acid group and a hydroxyl group attached. The presence of ^13C isotopes at specific positions in the cyclohexene ring makes it a labeled compound.
- This compound is used in various scientific applications due to its unique isotopic labeling.
4-Hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: C7H7O3
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves introducing ^13C isotopes into the cyclohexene ring. One common method is to start with commercially available ^13C-labeled precursors and perform chemical transformations.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route. For example, one approach involves the Diels-Alder reaction between a ^13C-labeled diene and a dienophile.
Industrial Production: While not widely produced industrially, researchers synthesize it in laboratories for specialized applications.
Chemical Reactions Analysis
Reactions: It can undergo various reactions typical of carboxylic acids, including oxidation, esterification, and decarboxylation.
Common Reagents and Conditions: Reagents like strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) are used.
Major Products: Hydroxylation at the cyclohexene ring and esterification with alcohols are common reactions.
Scientific Research Applications
Chemistry: Used as a stable isotope-labeled standard for nuclear magnetic resonance (NMR) spectroscopy.
Biology: Tracing metabolic pathways and studying enzyme kinetics.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Quality control in pharmaceuticals and environmental monitoring.
Mechanism of Action
- The compound itself does not exert specific effects; its value lies in its isotopic labeling.
- Researchers use it to track metabolic pathways, study protein-ligand interactions, and understand drug metabolism.
Comparison with Similar Compounds
Similar Compounds: Other labeled carboxylic acids, such as ^13C-labeled benzoic acid or other isotopically labeled derivatives.
Uniqueness: The specific position of ^13C isotopes in the cyclohexene ring distinguishes it from other labeled compounds.
Properties
CAS No. |
287399-28-4 |
|---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
145.070 g/mol |
IUPAC Name |
4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
FJKROLUGYXJWQN-BNUYUSEDSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C](=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


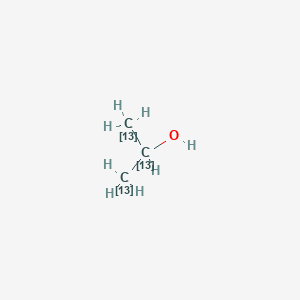
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
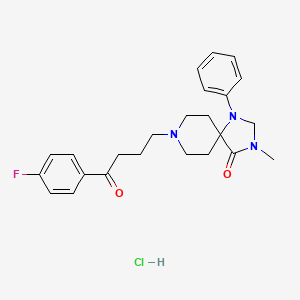

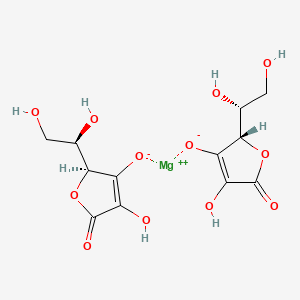


![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)


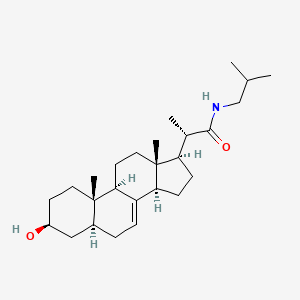

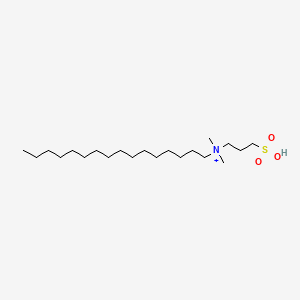
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)
